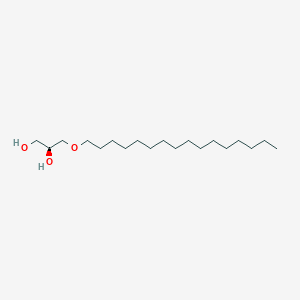![molecular formula C10H14O B054370 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane CAS No. 117221-80-4](/img/structure/B54370.png)
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, also known as OXT, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique structure and potential applications. OXT has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been studied for its potential applications in a variety of scientific fields, including organic chemistry, materials science, and medicinal chemistry. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been used as a building block for the synthesis of other compounds, such as macrocycles and polycyclic compounds. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as a drug delivery system, due to its cyclic structure and ability to form complexes with other molecules.
Mécanisme D'action
The mechanism of action of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is not fully understood, but it is believed to involve the formation of complexes with other molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to form complexes with metal ions, such as copper and zinc, and with organic molecules, such as amino acids and nucleotides. These complexes may play a role in the biological activity of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane are still being studied, but it has been shown to have antimicrobial and anticancer activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has been shown to inhibit the growth of various bacterial and fungal strains, and to induce apoptosis in cancer cells. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane in lab experiments is its unique structure, which allows for the formation of complex molecules. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can also be synthesized using various methods, allowing for flexibility in experimental design. However, the synthesis of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be challenging, and the purity of the compound can vary depending on the synthesis method used.
Orientations Futures
There are many potential future directions for research on 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane. One area of interest is the development of new synthesis methods for 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with improved yields and purity. Another area of interest is the study of 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane complexes with other molecules, and their potential biological activity. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane may also have applications in the development of new drugs, due to its unique structure and potential for complex formation.
Conclusion:
In conclusion, 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane is a cyclic ether compound that has potential applications in a variety of scientific fields. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, and its mechanism of action and biological activity are still being studied. 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane has advantages and limitations for lab experiments, and there are many potential future directions for research on this compound.
Méthodes De Synthèse
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane can be synthesized using various methods, including the Diels-Alder reaction, the Prins reaction, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclic compound. The Prins reaction involves the reaction of an aldehyde or ketone with an alkene to form a cyclic ether. The Pauson-Khand reaction involves the reaction of an alkyne with an alkene and a metal catalyst to form a cyclopentenone. Each of these methods has been used to synthesize 3-Oxatetracyclo[5.2.2.01,6.02,4]undecane, with varying yields and purity.
Propriétés
Numéro CAS |
117221-80-4 |
|---|---|
Nom du produit |
3-Oxatetracyclo[5.2.2.01,6.02,4]undecane |
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
3-oxatetracyclo[5.2.2.01,6.02,4]undecane |
InChI |
InChI=1S/C10H14O/c1-3-10-4-2-6(1)7(10)5-8-9(10)11-8/h6-9H,1-5H2 |
Clé InChI |
JAUNSKPQYMPJOJ-UHFFFAOYSA-N |
SMILES |
C1CC23CCC1C2CC4C3O4 |
SMILES canonique |
C1CC23CCC1C2CC4C3O4 |
Synonymes |
2H-1b,4-Ethanopentaleno[1,2-b]oxirene, hexahydro-, (1a-alpha-,1b-bta-,4-bta-,4a-alpha-,5a-alpha-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



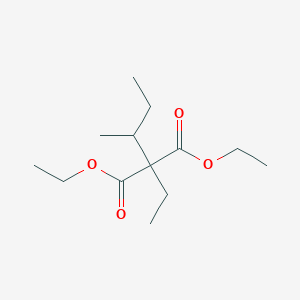





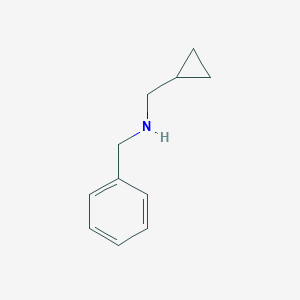

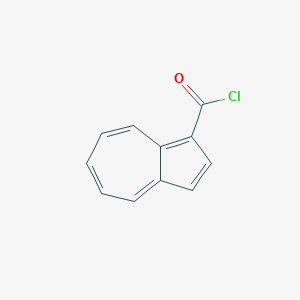

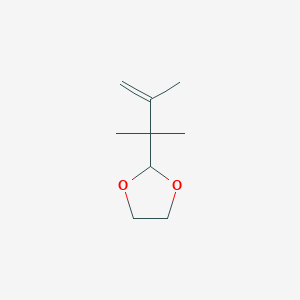
![1-[2-(Benzhydryloxy)ethyl]piperidine-4-acetic acid ethyl ester](/img/structure/B54313.png)

